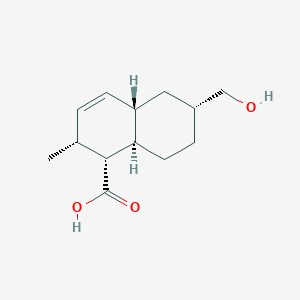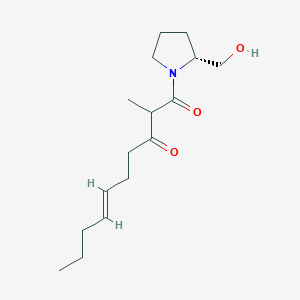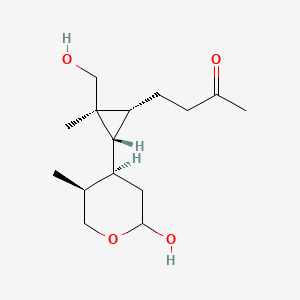![molecular formula C14H13N5O5S2 B1249680 (7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)
(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefdinir is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefdinir's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefdinir inhibits bacterial septum and cell wall synthesis formation.
A third-generation oral cephalosporin antibacterial agent that is used to treat bacterial infections of the respiratory tract and skin.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Benzhydryl Derivatives : Deng Fu-li (2007) explored the synthesis of a benzhydryl derivative of the compound, focusing on its preparation through hydrolyzing and esterification processes, achieving a high yield of 84.6% (Deng Fu-li, 2007).
Total NMR Characterization : Blau et al. (2008) reported the synthesis and total NMR characterization of a new cephalosporin derivative, highlighting its potential use as a carrier for a wide range of drugs containing an amino group (Blau et al., 2008).
Novel Derivative Synthesis and Characterization : Fareed et al. (2012) prepared a novel derivative of ceftriaxone and characterized its structure using various techniques including LCMS, 1 H-NMR, and CHN (Fareed et al., 2012).
Chemical and Physical Properties
Hydrolysis and Product Identification : Koshy and Cazers (1997) described the preparation and identification of hydrolysis products formed under controlled alkaline conditions from a cephalosporin derivative similar to the compound (Koshy & Cazers, 1997).
Pseudopolymorphism and Phase Stability : Ashizawa et al. (1989) investigated the pseudopolymorphism and phase stability of different solid forms of a related cephalosporin compound, highlighting the effect of water content on dehydration and phase transitions (Ashizawa et al., 1989).
Antibacterial Activity
Comparative In Vitro Activity : Neu et al. (1979) tested the in vitro activity of a similar compound against various gram-positive and negative bacteria, comparing its efficacy with other cephalosporins (Neu et al., 1979).
Beta-Lactamase Stability : Vuye (1981) examined the beta-lactamase stability and antibacterial activity of moxalactam, a related compound, noting its efficacy against beta-lactamase-producing gram-negative strains (Vuye, 1981).
Molecular Studies
- Spectroscopic and Molecular Studies : Ramalingam et al. (2011) conducted FT-IR and FT-Raman spectroscopic studies on a similar compound, analyzing its molecular structure and nonlinear optical behavior (Ramalingam et al., 2011).
Propiedades
Nombre del producto |
(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
|---|---|
Fórmula molecular |
C14H13N5O5S2 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12?/m1/s1 |
Clave InChI |
RTXOFQZKPXMALH-CYUBBOFGSA-N |
SMILES isomérico |
C=CC1=C(N2C([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES canónico |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid cefdinir CI 983 CI-983 CI983 FK 482 FK-482 FK482 Omnicef PD 134393 PD-134393 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



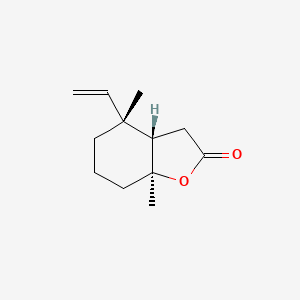
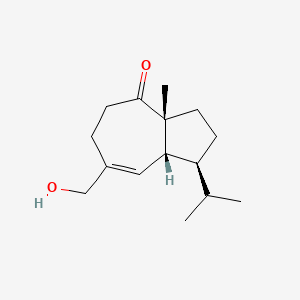
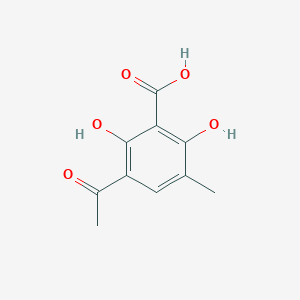
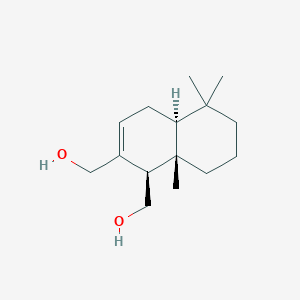
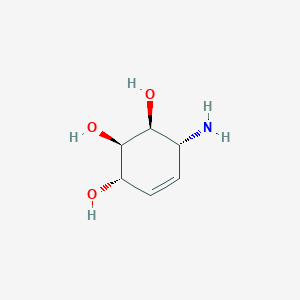
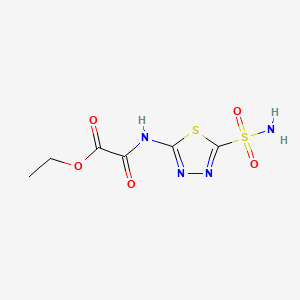
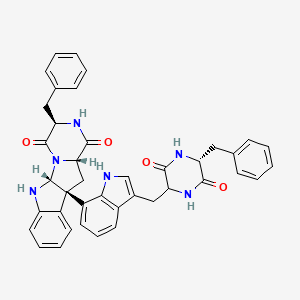

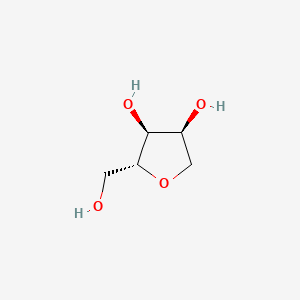
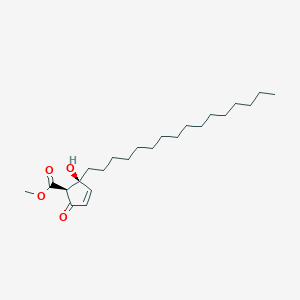
![(2S)-2-Amino-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1249615.png)
